N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 2-morpholinoquinolin-8-yloxy moiety linked via an ether oxygen. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating effects, influencing molecular conformation and reactivity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-12-17(2)14-19(13-16)24-22(27)15-29-20-5-3-4-18-6-7-21(25-23(18)20)26-8-10-28-11-9-26/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHHDOHUOGNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline and morpholine intermediates. One common synthetic route includes:
Preparation of 2-morpholinoquinoline: This can be achieved through the reaction of 2-chloroquinoline with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Formation of the acetamide linkage: The 2-morpholinoquinoline is then reacted with 3,5-dimethylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety can intercalate with DNA, while the morpholine ring may enhance its binding affinity to protein targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
*Calculated based on molecular formula.
Key Comparisons:
Substituent Position on Phenyl Ring
- The 3,5-dimethylphenyl group in the target compound provides a symmetrical, electron-donating environment, which may enhance π-π stacking interactions in biological targets compared to the 2,6-dimethylphenyl analogs (e.g., oxadixyl). The latter’s asymmetric substitution could favor binding to specific enzyme active sites, as seen in oxadixyl’s fungicidal activity .
Functional Group Diversity The morpholinoquinolinyl group introduces rigidity and planar aromaticity, contrasting with the trichloromethyl group in ’s analog (strong electron-withdrawing effects) and the diethylamino group in ’s compound (flexible, basic side chain). These differences impact solubility, metabolic stability, and target engagement .
Biological Activity Oxadixyl () demonstrates efficacy against oomycetes due to its oxazolidinyl group, which interferes with fungal RNA polymerase. The target compound’s quinoline-morpholine system may instead target DNA topoisomerases or kinases, leveraging intercalation and hydrogen bonding .
Physicochemical Properties
- Crystallography: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () exhibits two molecules per asymmetric unit, suggesting unique packing interactions driven by chloro and methyl groups. The target compound’s morpholinoquinoline moiety likely reduces crystallinity compared to trichloro analogs, favoring amorphous solid states .
- Melting Points: While the target compound’s mp is unreported, structural parallels suggest it may exceed 100°C due to aromatic stacking, contrasting with the lower mp (66–69°C) of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, where flexibility reduces lattice stability .
Biological Activity
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This indicates that it contains a dimethylphenyl group and a morpholinoquinolin-8-yl moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown moderate to significant antimicrobial activity against various bacterial strains.
In a study evaluating 3,5-dimethyl azopyrazole derivatives, compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of similar compounds has been investigated through various in vitro assays. For example, morpholinoquinoline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
Case Study: Inhibition of Cancer Cell Lines
These results indicate that the presence of morpholino and quinoline groups may contribute to the observed anticancer activity.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been a focus of research. Studies suggest that compounds with similar structures can act as kinase inhibitors, which are crucial for cancer therapy.
Enzyme Inhibition Data
| Enzyme Target | Compound Tested | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase A | N-(3,5-dimethylphenyl)-... | 25 | |
| Kinase B | N-(3,5-dimethylphenyl)-... | 30 |
These findings highlight the potential of this compound as a lead compound for further development in targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
